molecular formula C21H15ClF3N3O3S B3010726 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 923166-63-6

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B3010726
CAS RN: 923166-63-6
M. Wt: 481.87
InChI Key: QJWQTSYUDSQWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H15ClF3N3O3S and its molecular weight is 481.87. The purity is usually 95%.
BenchChem offers high-quality N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifolate and Antitumor Activity

  • This compound has been synthesized as a potential dihydrofolate reductase (DHFR) inhibitor and antitumor agent. Studies have shown that certain analogues of this compound are potent and selective inhibitors of DHFR from pathogens causing opportunistic infections in immunocompromised patients (Gangjee et al., 2007).

Dual Inhibitor of Enzymes

  • Research indicates the compound and its analogues as potential dual inhibitors of thymidylate synthase and DHFR. These analogues are being evaluated for their efficacy against human enzymes and could be significant in developing treatments for various diseases (Gangjee et al., 2008).

Crystal Structure Analysis

  • The crystal structures of related compounds have been analyzed, providing insights into their molecular conformations and potential interactions. This research is vital for understanding the compound's behavior and potential applications in drug design (Subasri et al., 2016).

Gene Expression Inhibition

  • This compound has been studied for its potential to inhibit NF-kappaB and AP-1 gene expression, which are involved in inflammatory and immune responses. Such studies are crucial in the development of new therapeutic agents for treating diseases with underlying inflammatory processes (Palanki et al., 2000).

Antimicrobial Activity

  • Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. This is important for developing new antibiotics and understanding the compound's broader pharmacological potential (Horishny et al., 2021).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF3N3O3S/c1-2-28-19(30)18-17(12-5-3-4-6-15(12)31-18)27-20(28)32-10-16(29)26-14-9-11(21(23,24)25)7-8-13(14)22/h3-9H,2,10H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWQTSYUDSQWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

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